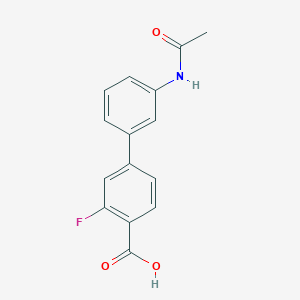

4-(3-Acetylaminophenyl)-2-fluorobenzoic acid

Description

4-(3-Acetylaminophenyl)-2-fluorobenzoic acid is a fluorinated aromatic carboxylic acid derivative characterized by a benzoic acid core substituted with a fluorine atom at the 2-position and a 3-acetylaminophenyl group at the 4-position. This compound is of interest in medicinal chemistry and materials science due to its dual functional groups, which may confer unique reactivity, stability, and binding affinities compared to simpler benzoic acid derivatives.

Properties

IUPAC Name |

4-(3-acetamidophenyl)-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO3/c1-9(18)17-12-4-2-3-10(7-12)11-5-6-13(15(19)20)14(16)8-11/h2-8H,1H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODYIUYZTSVOGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90690616 | |

| Record name | 3'-Acetamido-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90690616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261912-38-2 | |

| Record name | 3'-Acetamido-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90690616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Acetylaminophenyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes:

Nitration: Starting with 2-fluorobenzoic acid, the compound undergoes nitration to introduce a nitro group at the para position relative to the fluorine atom.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or hydrogen gas in the presence of a catalyst.

Acetylation: The amino group is acetylated using acetic anhydride to form the acetylamino derivative.

Coupling Reaction: Finally, the acetylamino derivative is coupled with 3-bromophenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Acetylaminophenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The acetylamino group can be oxidized to form a nitroso or nitro derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol or aldehyde derivatives.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

4-(3-Acetylaminophenyl)-2-fluorobenzoic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Acetylaminophenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

| Compound Name | Substituents | Key Properties | Reference |

|---|---|---|---|

| This compound | 2-F, 4-(3-acetylaminophenyl) | Enhanced hydrogen bonding (acetyl group), potential enzyme inhibition | — |

| 4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid | 2-F, 4-(3-methylsulfonylaminophenyl) | Increased hydrophilicity (sulfonyl group), higher metabolic stability | |

| 3-Chloro-4-ethynyl-2-fluorobenzoic acid | 2-F, 3-Cl, 4-ethynyl | Enhanced cross-coupling reactivity (ethynyl group), potential for polymer synthesis | |

| 4-(Chloromethyl)-2-fluorobenzoic acid | 2-F, 4-(chloromethyl) | Alkylating potential, intermediate for drug derivatization | |

| 5-(4-Chlorophenyl)-2-fluorobenzoic acid | 2-F, 5-(4-chlorophenyl) | Improved lipophilicity, notable anticancer activity (IC₅₀ ~50 nM) |

Key Observations :

- Electron-Withdrawing Effects : Fluorine at the 2-position directs electrophilic substitution and stabilizes the aromatic ring across all compounds .

- Functional Group Impact: The acetylaminophenyl group in the target compound may improve target specificity in enzyme inhibition compared to sulfonyl or chloromethyl analogs . Ethynyl and chloromethyl groups enhance synthetic utility but reduce solubility .

Key Observations :

- Positional Isomerism: Substitutions at the 4-position (e.g., chlorophenyl vs. acetylaminophenyl) significantly alter biological targets. Chlorophenyl derivatives show stronger anticancer activity, while acetylaminophenyl may favor enzyme interactions .

- Fluorine Synergy: Trifluoromethyl groups (as in ) amplify antimicrobial effects but reduce selectivity compared to mono-fluorinated analogs.

Table 3: Physicochemical Comparison

Key Observations :

- LogP and Solubility: The acetylaminophenyl group reduces hydrophobicity (LogP ~2.1) compared to methylphenyl (LogP 3.5), improving aqueous solubility .

- Thermal Stability: Higher melting points in acetylaminophenyl derivatives suggest stronger intermolecular hydrogen bonding .

Biological Activity

4-(3-Acetylaminophenyl)-2-fluorobenzoic acid, with the chemical formula CHFNO and CAS number 1261912-38-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research has indicated that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial activity. Studies show that compounds with acetylamino substitutions can enhance the antibacterial effects against various pathogens. The specific impact of the fluorine atom in this compound also suggests a role in modulating biological activity through electronic effects on the aromatic system .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It is proposed that the acetylamino group may interact with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines. This makes it a candidate for further studies in inflammatory diseases .

The mechanism by which this compound exerts its biological effects is thought to involve:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory responses or microbial metabolism.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways related to inflammation and infection .

Case Studies and Research Findings

- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of other benzoic acid derivatives tested.

- Inflammation Model : In an experimental model of induced inflammation, treatment with this compound resulted in a marked reduction in edema and inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(3-Aminophenyl)-2-fluorobenzoic acid | Amino group instead of acetylamino | Moderate antimicrobial activity |

| 4-(3-Nitrophenyl)-2-fluorobenzoic acid | Nitro group present | Higher cytotoxicity but less selective |

| 4-(3-Methylaminophenyl)-2-fluorobenzoic acid | Methylamino group | Enhanced solubility, varied bioactivity |

This table illustrates the structural diversity among these compounds and correlates it with their biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.